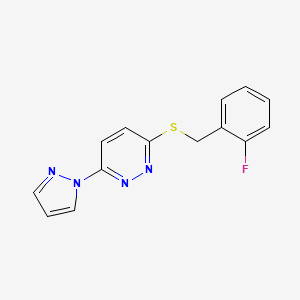

3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine

Description

3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 2-fluorobenzylthio group and a 1H-pyrazol-1-yl group

Properties

IUPAC Name |

3-[(2-fluorophenyl)methylsulfanyl]-6-pyrazol-1-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN4S/c15-12-5-2-1-4-11(12)10-20-14-7-6-13(17-18-14)19-9-3-8-16-19/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCXEPFFXIWPHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=C(C=C2)N3C=CC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

Introduction of the 2-Fluorobenzylthio Group: This step involves the nucleophilic substitution reaction where a 2-fluorobenzyl halide reacts with a thiol derivative to form the 2-fluorobenzylthio group.

Attachment of the 1H-Pyrazol-1-yl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-((2-fluorobenzyl)thio)-5-(1H-pyrazol-1-yl)pyrimidine

- 3-((2-fluorobenzyl)thio)-4-(1H-pyrazol-1-yl)pyridine

- 3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyrazine

Uniqueness

3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted drug design and the development of specialized materials.

Biological Activity

3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine, with the CAS number 1351647-32-9, is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This compound features a pyridazine core substituted with a 2-fluorobenzylthio group and a 1H-pyrazol-1-yl moiety, which contribute to its unique biological properties.

- Molecular Formula : C₁₄H₁₁FN₄S

- Molecular Weight : 286.33 g/mol

- Structure : The compound's structure includes a pyridazine ring that is crucial for its biological activity.

The biological activity of 3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. It can act as an inhibitor by binding to the active or allosteric sites of enzymes, thereby modulating their activity. In receptor studies, it may function as an agonist or antagonist, influencing downstream signaling pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of pyrazole derivatives, including those similar to 3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine. For instance, compounds with similar structures showed significant activity against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives . This suggests that 3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine could possess comparable antimicrobial properties.

Antitumor Activity

The compound has been investigated for its antitumor efficacy. Research indicates that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, certain derivatives exhibited IC50 values as low as 26 µM against cancer cell lines such as Hep-2 and P815 . The specific activity of 3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine in this context remains to be fully elucidated but shows promise based on structural similarities.

Case Studies and Research Findings

A variety of studies have been conducted on compounds related to 3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine:

| Study Reference | Compound Tested | Activity | IC50 Value |

|---|---|---|---|

| Pyrazole Derivative | Antimicrobial | 0.22 - 0.25 μg/mL | |

| Pyrazole Derivative | Antitumor | 26 µM |

These findings highlight the potential of pyrazole derivatives in drug development, particularly for antimicrobial and anticancer applications.

Synthetic Routes

The synthesis of 3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine typically involves several key steps:

- Formation of the Pyridazine Core : Cyclization of hydrazine derivatives with diketones.

- Introduction of the 2-Fluorobenzylthio Group : Nucleophilic substitution involving a thiol derivative.

- Attachment of the Pyrazol Group : Coupling reactions to finalize the structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.